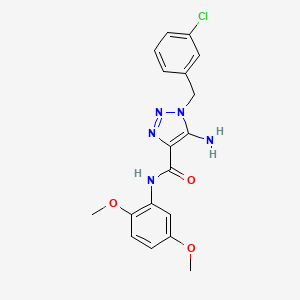
5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN5O3 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Motivation
5-amino-1,2,3-triazole-4-carboxylates, including compounds similar to 5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, are pivotal for the preparation of biologically active compounds and peptidomimetics utilizing the triazole scaffold. The synthesis protocols have evolved to circumvent the Dimroth rearrangement, enhancing the regiocontrol of cycloaddition reactions. This advancement facilitates the synthesis of triazole-containing dipeptides and triazoles acting as inhibitors, like HSP90 inhibitors, demonstrating significant bioactivity (Ferrini et al., 2015).
Antimicrobial Applications
The triazole derivatives exhibit antimicrobial properties. New 1,2,4-triazole derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines have shown promising antimicrobial activities. These compounds' bioactivity underscores the potential of triazole derivatives in combating microbial infections (Bektaş et al., 2007).
Applications in Solid-Phase Peptide Synthesis
The utility of triazole derivatives extends to solid-phase peptide synthesis. Polymer-supported benzylamides substituted with alkoxy groups in the ring positions, related to the triazole structure, facilitate the synthesis of C-terminal peptide amides under mild conditions. This methodological development supports the synthesis of peptides with high yields and purity, illustrating the versatility of triazole derivatives in peptide chemistry (Albericio & Bárány, 2009).
Anticancer Agent Synthesis
Triazole derivatives have been explored for their potential in cancer therapy. Novel synthesis methods have enabled the creation of triazole-based compounds with significant anticancer activity. For example, the coupling of ferrocenylmethyl amine with substituted N-(fluorobenzoyl) amino acid derivatives has yielded compounds with cytotoxic effects on cancer cell lines, such as the MCF-7 breast cancer line. These findings highlight the application of triazole derivatives as promising anticancer agents (Butler et al., 2013).
properties
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3/c1-26-13-6-7-15(27-2)14(9-13)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)8-11/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTAHNZJSYOMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

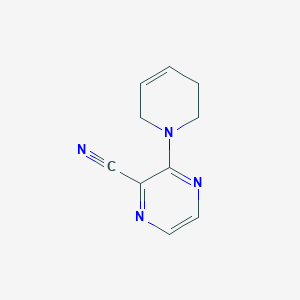
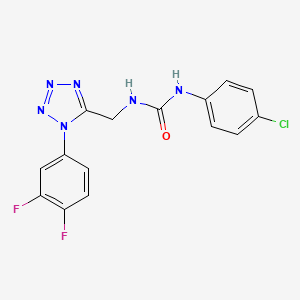
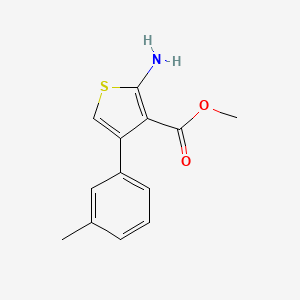
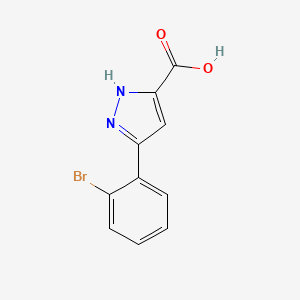
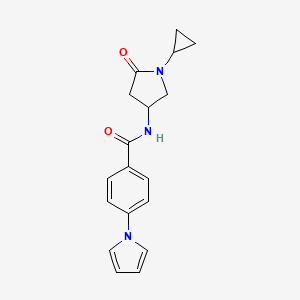
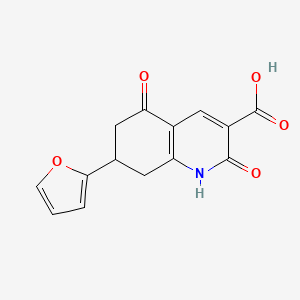
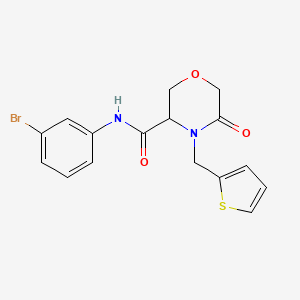
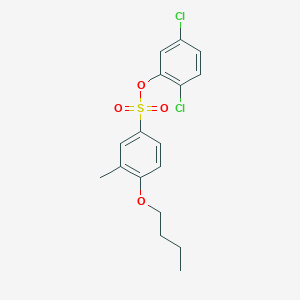
![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)
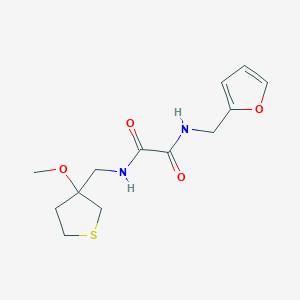
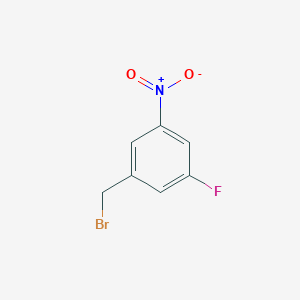
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)